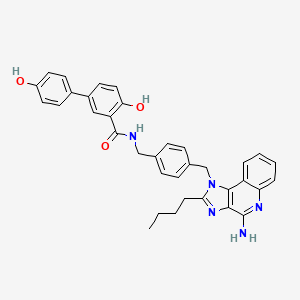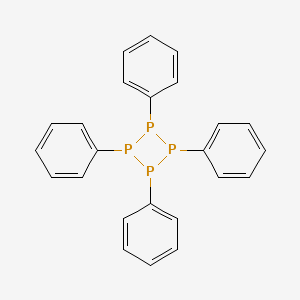
Tetraphosphetane, tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphetane, tetraphenyl- is a compound that belongs to the class of organophosphorus compounds It is characterized by a four-membered ring structure consisting of phosphorus atoms, each bonded to a phenyl group
Preparation Methods
The synthesis of tetraphosphetane, tetraphenyl- typically involves the reaction of phosphorus trichloride with phenyl lithium, followed by cyclization. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of specialized catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Tetraphosphetane, tetraphenyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form tetraphenylphosphine oxide.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraphosphetane, tetraphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: Its derivatives are being explored for their potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraphosphetane, tetraphenyl- involves its ability to form stable complexes with metal ions, which can alter the reactivity of the metal center. This property is exploited in catalysis and coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and other biological macromolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Tetraphosphetane, tetraphenyl- can be compared with other similar compounds such as tetraphenylethene and tetraphenylene. While all these compounds contain phenyl groups, tetraphosphetane, tetraphenyl- is unique due to its phosphorus-containing ring structure. This gives it distinct chemical properties and reactivity compared to carbon-based analogs.
Similar compounds include:
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylene: Noted for its rigid, non-planar structure and applications in materials science.
Properties
CAS No. |
1104-52-5 |
|---|---|
Molecular Formula |
C24H20P4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyltetraphosphetane |
InChI |
InChI=1S/C24H20P4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
CUALLVCSKGZVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
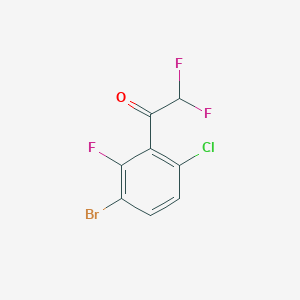
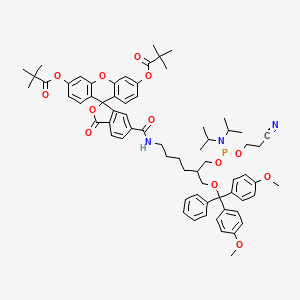
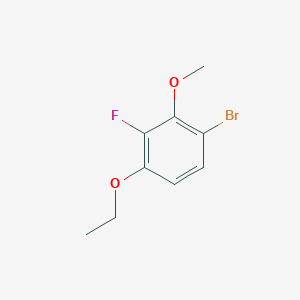
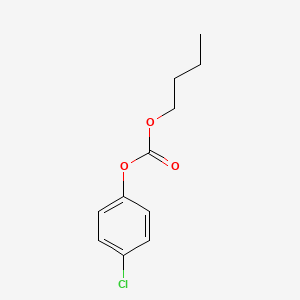
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
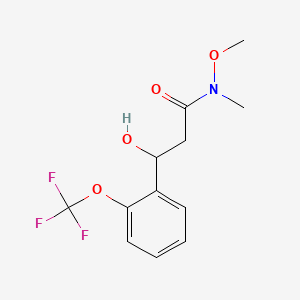
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
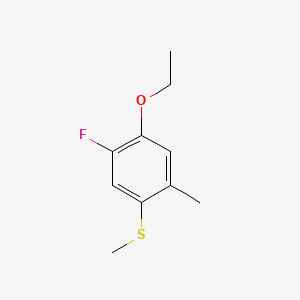
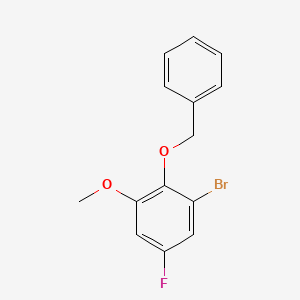
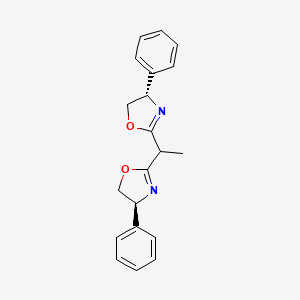
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
